VITAMIN K1

Catalog No.
S539610
CAS No.
84-80-0
M.F
C31H46O2
M. Wt
450.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VITAMIN K1

CAS Number

84-80-0

Product Name

VITAMIN K1

IUPAC Name

2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione

Molecular Formula

C31H46O2

Molecular Weight

450.7 g/mol

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1

InChI Key

MBWXNTAXLNYFJB-NKFFZRIASA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Solubility

Insoluble in water
Colorless oil; UV max (95% alcohol): 259, 305 nm (log Em 3.79, 3.31); insol in water /2,3-Epoxide/
Insoluble in water; sparingly soluble in methanol; sol in ethanol; sol in acetone, benzene, petroleum ether, hexane, and dioxane; sol in chloroform, and other fat solvents; sol in vegetable oils
SOL IN FATS

Synonyms

Phytonadione; VITAMIN K1; Phylloquinone; 3-Phytylmenadione; Alpha-Phylloquinone; Aquamephyton, Konakion, Phyllohydroquinone, Phylloquinone, Phytomenadione, Phytonadione

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C

Description

The exact mass of the compound Phytomenadione is 450.34978 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in waterinsoluble in water; sparingly soluble in methanol; sol in ethanol; sol in acetone, benzene, petroleum ether, hexane, and dioxane; sol in chloroform, and other fat solvents; sol in vegetable oilssol in fats5.92e-05 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760373. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of phylloquinones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Blood Coagulation

One of the most well-established functions of vitamin K1 is its involvement in blood clotting. It acts as a cofactor for vitamin K-dependent carboxylase, an enzyme that activates specific proteins crucial for blood coagulation. Deficiency in vitamin K1 can lead to impaired blood clotting and increase bleeding risk []. Research studies investigate the optimal dosage of phytonadione for reversing the anticoagulant effects of warfarin, a medication used to prevent blood clots [].

Bone Health

Vitamin K1 plays a role in bone health by promoting the activation of osteocalcin, a protein involved in bone mineralization. Studies explore the potential benefits of vitamin K1 supplementation in preventing osteoporosis and fractures, particularly in postmenopausal women []. Researchers are also investigating the interaction between vitamin K1 and other nutrients like vitamin D for optimal bone health outcomes [].

Cardiovascular Health

Emerging research suggests a potential role for vitamin K1 in cardiovascular health. Studies examine the association between vitamin K1 intake and the risk of coronary artery calcification, a condition where calcium deposits build up in the arteries []. Further research is needed to confirm a cause-and-effect relationship between vitamin K1 levels and cardiovascular health.

Other Areas of Research

Scientific exploration of phytonadione extends beyond blood coagulation, bone health, and cardiovascular function. Researchers are investigating the potential benefits of vitamin K1 supplementation in various areas, including:

  • Cognitive function: Studies explore the association between vitamin K1 levels and cognitive decline [].
  • Diabetes: Research examines the potential role of vitamin K1 in improving insulin sensitivity and glucose metabolism [].
  • Cancer: Some studies suggest a possible link between vitamin K1 intake and certain types of cancer risk, although more research is needed to confirm these findings [].

Vitamin K1, scientifically known as phylloquinone or phytonadione, is a fat-soluble vitamin crucial for various physiological functions. It is characterized by its structure, which includes a naphthoquinone ring and a phytyl side chain. This compound appears as a yellow viscous liquid at room temperature and is primarily found in green leafy vegetables like spinach and kale, as well as in some plant oils . The empirical formula for vitamin K1 is C31H46O2C_{31}H_{46}O_{2}, and it has two chiral centers, leading to various stereoisomers .

Role in Biological Systems:

As mentioned earlier, vitamin K1 functions as a cofactor for γ-glutamyl carboxylase. This enzyme activates various proteins involved in blood coagulation, including factors II (prothrombin), VII, IX, and X. These activated factors are essential for the formation of blood clots, preventing excessive bleeding. Additionally, vitamin K1 plays a role in bone health by promoting the carboxylation of osteocalcin, a protein involved in bone mineralization.

Toxicity:

Phytomenadione is generally safe at recommended doses. However, high doses can cause side effects like nausea, vomiting, and dizziness [].

Flammability

Not flammable [].

Reactivity

Can react with strong acids and bases [].

. It undergoes a cycle of reduction and oxidation involving the enzyme vitamin K epoxide reductase. In this cycle, vitamin K1 is converted to its hydroquinone form, which then facilitates the carboxylation of glutamate residues in proteins to form gamma-carboxyglutamate residues. This post-translational modification is essential for the activity of several vitamin K-dependent proteins, including blood coagulation factors II, VII, IX, and X .

Key Reactions:

  • Reduction: Vitamin K1 → Vitamin K hydroquinone (by vitamin K epoxide reductase)
  • Carboxylation: Gamma-carboxylation of glutamate residues (by gamma-glutamyl carboxylase)
  • Oxidation: Vitamin K hydroquinone → Vitamin K epoxide (by gamma-glutamyl carboxylase)

Vitamin K1 plays a vital role in blood coagulation by enabling the synthesis of clotting factors through gamma-carboxylation. This modification allows proteins to bind calcium ions effectively, which is crucial for their biological function. Additionally, vitamin K1 is involved in bone metabolism and cardiovascular health by regulating proteins that prevent arterial calcification .

In plants, vitamin K1 functions as an electron acceptor in photosystem I during photosynthesis, highlighting its importance beyond animal physiology .

Vitamin K1 can be obtained from dietary sources or synthesized chemically. The natural extraction involves isolating it from green plants or algae. Synthetic methods include chemical synthesis from simpler organic compounds or through fermentation processes using specific bacterial strains that can produce phylloquinone.

Chemical Synthesis:

  • Starting Materials: 2-methyl-1,4-naphthoquinone
  • Reagents: Various organic solvents and catalysts
  • Yield Optimization: Adjusting reaction conditions such as temperature and pH.

Vitamin K1 is primarily used in medical settings to treat or prevent vitamin K deficiency and to reverse the effects of anticoagulants like warfarin. It is administered via oral tablets or injectable forms. Additionally, it has applications in dietary supplements aimed at improving bone health and cardiovascular function .

Key

Studies have shown that vitamin K1 interacts with various drugs and nutrients. For instance, it can affect the efficacy of anticoagulants; thus, monitoring its levels is crucial for patients on such medications. Additionally, interactions with other fat-soluble vitamins may influence absorption and metabolism .

Notable Interactions:

  • Anticoagulants: Reduces the effectiveness of drugs like warfarin.
  • Fat-Soluble Vitamins: May compete for absorption in the gastrointestinal tract.

Vitamin K1 belongs to a family of compounds collectively known as vitamin K. The two main forms are vitamin K1 (phylloquinone) and vitamin K2 (menaquinones).

Compound NameStructure TypeSourceBiological Role
Vitamin K1PhylloquinoneGreen leafy vegetablesBlood coagulation, bone health
Vitamin K2MenaquinonesFermented foodsBone metabolism, cardiovascular health
MenadioneSynthetic formLaboratory synthesisPrecursor to vitamin K2; used in animal feeds

Uniqueness of Vitamin K1:

  • Primarily sourced from plants.
  • Directly involved in photosynthesis in plants.
  • Plays a distinct role in human physiology compared to menaquinones.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Yellow viscous liquid; [Merck Index] Dark yellow or green viscous liquid; [Sigma-Aldrich MSDS]
Solid

Color/Form

Yellow viscous oil
LIGHT-YELLOW SOLIDS OR OILS
Pale yellow oil or yellow crystals
Clear, yellow to amber, viscous, odourless liquid

XLogP3

10.9

Hydrogen Bond Acceptor Count

2

Exact Mass

450.349780706 g/mol

Monoisotopic Mass

450.349780706 g/mol

Boiling Point

140-145 °C @ 0.001 mm Hg

Heavy Atom Count

33

Density

0.964 @ 25 °C/25 °C

LogP

9.3
9.3

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

White to light yellow solid powder.

Melting Point

-20 °C
CRYSTALS, MP: 62-63 °C /DIACETYL-DIHYDRO DERIVATIVE/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S5Z3U87QHF
A034SE7857
MLF3D1712D

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 17 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 32 of 49 companies with hazard statement code(s):;
H413 (96.88%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Oral phylloquinone is indicated to treat prothrombin deficiency caused by coumarin or indanedione derivatives; and hypoprothrombinemia secondary to antibacterial therapy, salicylates, or obstructive jaundice or biliary fistulas with concomitant bile salt administration. Parenteral (intravenous, intramuscular, and subcutaneous) phylloquinone is indicated to treat coagulation disorders due to faulty formation of coagulation factors II, VII, IX, and X caused by vitamin K deficiency or some interference with vitamin K activity. These indications include the above indications as well as hypoprothrombinemia secondary to sprue, ulcerative colitis, celiac disease, intestinal resection, pancreatic cystic fibrosis, or regional enteritis; or hypoprothrombinemia caused by interference with vitamin k metabolism.

Livertox Summary

Vitamin K is an essential fat soluble vitamin that is important in maintaining normal coagulation, serving as a cofactor in the activation of several clotting factors and anticoagulant proteins. There is no evidence that vitamin K supplementation, in physiologic or even higher doses, causes serum enzyme elevations, liver injury or jaundice.

Drug Classes

Vitamins

Therapeutic Uses

Antifibrinolytic Agents
THE RATIONAL THERAPEUTIC USE OF VITAMIN K IS BASED ON ITS ABILITY TO CORRECT BLEEDING TENDENCY OR HEMORRHAGE ASSOC WITH ITS DEFICIENCY. A DEFICIENCY OF VITAMIN K & ITS ATTENDANT DEFICIENCY OF PROTHROMBIN & RELATED CLOTTING FACTORS CAN RESULT FROM INADEQUATE INTAKE, ABSORPTION, OR UTILIZATION OF VITAMIN, OR AS A CONSEQUENCE OF ACTION OF THE ACTION OF A VITAMIN K ANTAGONIST. /VITAMIN K/
BLEEDING THAT ACCOMPANIES OBSTRUCTIVE JAUNDICE OR BILIARY FISTULA RESPONDS PROMPTLY TO ADMINISTRATION OF VITAMIN K. ORAL PHYTONADIONE ADMIN WITH BILE SALTS IS BOTH SAFE AND EFFECTIVE AND SHOULD BE USED IN THE CARE OF THE JAUNDICED PATIENT, BOTH PREOPERATIVELY & POSTOPERATIVELY.
IF FOR SOME REASON ORAL ADMIN IS NOT FEASIBLE /IN TREATMENT OF OBSTRUCTIVE JAUNDICE OR BILIARY FISTULA/, A PARENTERAL PREPN SHOULD BE USED.
For more Therapeutic Uses (Complete) data for PHYTONADIONE (22 total), please visit the HSDB record page.

Pharmacology

Phylloquinone is a vitamin, indicated in the treatment of coagulation disorders which are due to faulty formation of factors II, VII, IX and X when caused by vitamin K deficiency or interference with vitamin K activity. Phylloquinone aqueous colloidal solution of vitamin K1 for parenteral injection, possesses the same type and degree of activity as does naturally-occurring vitamin K, which is necessary for the production via the liver of active prothrombin (factor II), proconvertin (factor VII), plasma thromboplastin component (factor IX), and Stuart factor (factor X).

MeSH Pharmacological Classification

Antifibrinolytic Agents

ATC Code

B - Blood and blood forming organs
B02 - Antihemorrhagics
B02B - Vitamin k and other hemostatics
B02BA - Vitamin k
B02BA01 - Phytomenadione

Mechanism of Action

Vitamin K is a cofactor of gamma-carboxylase. Gamma carboxylase attaches carboxylic acid functional groups to glutamate, allowing precursors of factors II, VII, IX, and X to bind calcium ions. Binding of calcium ions converts these clotting factors to their active form, which are then secreted from hepatocytes into the blood, restoring normal clotting function. Vitamin K may also carboxylate matrix proteins in chondrocytes, inhibiting calcification of joints, and may increase type II collagen. The role of vitamin K in osteroarthritis, bone density, and vascular calcification is currently under investigation.
Vit k is necessary for formation of prothrombinogen & other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vit k/
In normal animals and man, phyltonadione ... /is/ virtually devoid of pharmacodynamic activity. In Animals and man deficient in vitamin k, the pharmacological action of vitamin k is identical to its normal physiological function, that is, to promote hepatic biosynthesis of prothrombin (factor ii), proconvertin (factor vii), plasma thromboplastin component (ptc, christmas factor, factor ix), and Stuart factor (factor x).
On the basis of studies of microsomal metabolism in vitro and studies in rats and mice in vivo, /it was suggested/ that vitamin K may be mutagenic by affecting the mixed-function oxidase system which metabolizes benzo(a)pyrene. Phylloquinone at a high concentration (200 umol/l) inhibited the conversion of benzo(a)pyrene to its more polar metabolites, ... . Paradoxically, at a lower concentration of phylloquinone (25 umol/l), ... the metabolism of benzo(a)pyrene was increased. In this system, therefore, .... phylloquinone could either potentiate or inhibit it, depending on the concentration. This overall weaker inhibitory effect of phylloquinone could be due to the low solubility of this lipophilic compound, but it is difficult to explain the mechanism of the enhanced metabolism of benzo(a)pyrene at lower concentrations of phylloquinone.

Impurities

Commercial preparations may contain up to 20% of the cis isomer.
Commercially available phylloquinone (vitamin K1) is prepared synthetically and may contain not only 2',3'-trans-phylloquinone (not less than 75%), but also 2',3'-cis-phylloquinone and trans-epoxyphylloquinone (not more than 4.0 percent). Phylloquinone occurs in nature only as the 2',3'-trans-7R,11R-stereoisomer.

Other CAS

11104-38-4
79083-00-4
84-80-0
12001-79-5
81382-12-9

Absorption Distribution and Excretion

A 4 µg oral dose of phylloquinone is 13% ± 9% bioavailable, with a Tmax of 4.7 ± 0.8 hours. 1.5 ± 0.8 nmol is found in the plasma compartment, and 3.6 ± 3.4 nmol is found in the second compartment. A 10 mg intramuscular phylloquinone dose is 89.2% ± 25.4% bioavailable. The same dose reaches a mean Cmax of 67 ± 30 ng/mL, with a mean Tmax of 9.2 ± 6.6 hours, and an AUC of 1700 ± 500 h\*ng/mL. A 10 mg intravenous phylloquinone dose has a mean AUC of 1950 ± 450 h\*ng/mL.
Intravenous phylloquinone is 36% eliminated in the feces in 5 days and 22% recovered in urine in 3 days.
The steady state volume of distribution of phylloquinone is 20 ± 6 L in subjects who are also taking phenprocoumon therapy.
Intravenous phylloquinone is 90% cleared in 2 hours, and 99% cleared in 8 hours. A 10 mg intravenous dose of phylloquinone has a mean clearance of 91 ± 24 mL/min.
Little is known about the excretion of vitamin K. High fecal concentrations of vitamin K probably result from bacterial synthesis in the intestine.
Although the drug may be concentrated in the liver for a short time after absorption, only small amounts of phytonadione are stored in body tissues.
Phytonadione is absorbed from the GI tract only in the presence of bile salts. Radioisotope studies show that absorption occurs via intestinal lymph. There is some evidence that absorption of phytonadione across the GI mucosa is a saturable, energy-dependent process that occurs in the proximal small intestine.
Fat-soluble vit...k...absorbed from skin... /vit k/
For more Absorption, Distribution and Excretion (Complete) data for PHYTONADIONE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Phylloquinone's phytyl side chain is omega hydroxylated by CYP4F2. The side chain is then cleaved to 5 or 7 carbons long, and then glucuronidated prior to elimination. Vitamin Ks in general undergo a cycle of reduction to vitamin K hydroquinone by vitamin K epoxide reductase (VKOR), oxidation to vitamin K epoxide by gamma-glutamyl carboxylase, and converted back to vitamin K by VKOR.
...In experimental animals...phylloquinone...can be converted to more potent menaquinone series. Whether this can occur in man and of what significance these transformations are to action of phylloquinone...are still unknown.
In animals treated with warfarin, major fraction of phylloquinone is metabolized to phylloquinone oxide.
Phytonadione is rapidly metabolized to more polar metabolites, which are excreted in the bile and urine. The major urinary metabolites result from shortening of the side chain to five or seven carbon atoms, yielding carboxylic acids that are conjugated with glucuronate prior to excretion. Treatment with a coumarin-type anticoagulant results in a marked increase in the amount of phytonadione-2,3-epoxide in the liver and blood. Such treatment also increases the urinary excretion of phytonadione metabolites, primarily degradative products of phytonadione-2,3-epoxide. The biliary metabolites of phytonadione have not been identified.
The liver plays an exclusive role in the metabolic transformations leading to the elimination of vitamin K from the body. After intravenous doses of 45 ug to 1 mg (3)H-phylloquinone, about 20% of the radiolabel was excreted in the urine within three days, and 35-50% was excreted as metabolites in the feces via the bile.
Route of Elimination: Almost no free unmetabolized vitamin K appears in bile or urine.

Wikipedia

Phytomenadione
Asparagusic_acid

Drug Warnings

IN PT WHO HAVE SEVERE HEPATIC DISEASE, ADMIN OF LARGE DOSES OF MENADIONE OR PHYLLOQUINONE MAY FURTHER DEPRESS FUNCTION OF LIVER.
Maternal Medication usually Compatible with Breast-Feeding: K1 (vitamin): Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/
A rare hypersensitivity-like reaction, which has occasionally resulted in death, has been reported after intravenous administration of phytonadione, especially when administration is rapid.
In newborns, especially premature infants, mendiol sodium diphosphate has been associated with hemolytic anemia, hyperbilirubinemia, and kernicterus because of immature hepatic function in these infants. There is less risk with phytonadione, unless high doses are given.
For more Drug Warnings (Complete) data for PHYTONADIONE (21 total), please visit the HSDB record page.

Biological Half Life

Intravenous phylloquinone has an initial half life of 22 minutes, followed by a half life of 125 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning

Methods of Manufacturing

Partial syntheses from menadione and phytol ... Synthesis using a pi-allylic nickel(I) complex ... .
Synthetically from 2-methyl-1,4-naphthoquinone and phytol.
The first syntheses and structural elucidation of phylloquinone were published in 1939 almost simultaneously by four groups. The starting materials were menadione or menadiol as the aromatic component and natural phytol or one of its derivatives. A breakthrough in commercial synthesis was achieved in the 1950s, when it was found that monoacylated menadiols (e.g. the monoacetate or the monobenzoate) could be used advantageously in the alkylation step and that natural phytol could be replaced by isophytol, which is easy to synthesize.

General Manufacturing Information

1,4-Naphthalenedione, 2-methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-: ACTIVE
Vitamin K: INACTIVE
PHYLLOQUINONE IS FOUND IN PLANTS; IT IS ONLY NATURAL VIT K AVAIL FOR THERAPEUTIC USE.
SYNTH YIELDS MIXT OF CIS & TRANS ISOMERS OF WHICH TRANS FORM PREDOMINATES. COMMERCIAL PREPN MAY CONTAIN UP TO 20% OF CIS ISOMER.
METABOLIC STUDIES: SHEARER ET AL, BRIT J HAEMATOL 18, 297 (1970); 22, 579 (1972). CIS ISOMER HAS LITTLE, IF ANY, VIT K ACTIVITY: MATSCHINER ET AL, J NUTR 102, 625 (1972).
DRUGS WITH VIT K ACTIVITY MAY BE CHEMICALLY ASSAYED & DO NOT REQUIRE BIOASSAY. ...DETERMINATION OF VIT K CONTENT OF FOODS, ASSAY BASED UPON ABILITY OF PREPN TO INCR PROTHROMBIC LEVEL OF DEFICIENT CHICKS IS EMPLOYED.
For more General Manufacturing Information (Complete) data for PHYTONADIONE (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

Several international pharmacopoeias specify infrared (IR) and ultraviolet (UV) absorption spectrophotometry with comparison to standards as the methods to identify phylloquinone; UV absorption spectrophotometry and liquid chromatography are used to assay its purity. Phylloquinone is identified in pharmaceutical preparations by IR and UV absorption spectrophotometry and liquid chromatography; liquid chromatography is used to assay for its content.
AOAC International (1996) has developed a liquid chromatographic method with UV detection for the determination of phylloquinone in ready-to-feed milk-based infant formula.
AOAC Official Method 992.27: trans-Vitamin K1 (phylloquinone) in ready-to-feed milk-based infant formula; liquid chromatographic method.

Clinical Laboratory Methods

QUANTITATIVE ANALYSIS OF VITAMIN K1 & VITAMIN K1 2,3-EPOXIDE IN PLASMA BY ELECTRON-CAPTURE GAS-LIQUID CHROMATOGRAPHY.
As a result of its high selectivity and sensitivity, high-performance liquid chromatography (HPLC) is the method of choice for the determination of phylloquinone and menaquinones in the blood, tissues, milk, and in foods. Various procedures for extraction and preliminary purification, normal or reversed-phase HPLC, and ultraviolet, electrochemical, and fluorescence detection (both after electrochemical or chemical reduction and after photochemical decomposition) of the vitamin K substances have been described. The detection limits for phylloquinone are in the range 25-500 pg, depending on the detection method used. ... Alternative methods are thin layer chromatography, high- performance thin layer chromatography and gas chromatography. The spectrophotometric, fluorimetric, and colorimetric methods previously used without chromatographic purification of the samples to be analysed are frequently less sensitive and less specific than HPLC, for instance allowing no distinction between phylloquinone and menaquinones.

Storage Conditions

KEEP WELL CLOSED & PROTECTED FROM LIGHT.
The drug is photosensitive and must be protected from light at all times. Infusion solutions should be protected from light by wrapping the container with aluminum foil or other opaque material. Phytonadione tablets should be stored in well-closed, light-resistant containers.

Interactions

Vit k antagonizes inhibitory effect of /acenocoumarol, phenprocoumon, anisindione, diphenadione, & phenindione/ on hepatic synthesis of vit k-dependent clotting proteins... /vit k/
Requirements for vitamin K may be increased in patients receiving /broad-spectrum antibiotics, moxalactam, quinidine, quinine, high doses of salicylates, or antibacterial sulfonamides/.
Concurrent use /with dactinomycin/ may decrease the effects of vitamin K; evidence is inconclusive, observation of patients is recommended and a higher dose of vitamin K may be required. /Vitamin K/
Concurrent use /of coumarin- or indandione-derivative anticoagulants/ with vitamin K may decrease the effects of these anticoagulants as a result of increased hepatic synthesis of procoagulant factors. When reinstituting oral anticoagulant therapy after the administration of large doses of vitamin K, it may be necessary to temporarily increase the dose of the oral anticoagulant, or to use one such as heparin that acts on a different principle. /Vitamin K/
For more Interactions (Complete) data for PHYTONADIONE (18 total), please visit the HSDB record page.

Stability Shelf Life

STABLE TO AIR & MOISTURE, BUT DECOMP IN SUNLIGHT
STABLE IN QUINONE FORM
UNAFFECTED BY DIL ACIDS, DESTROYED BY ALKALI HYDROXIDES & REDUCING AGENTS
Phytonadione is stable to heat and moisture and may be autoclaved.

Dates

Modify: 2023-08-15
1: Shea MK, Booth SL, Weiner DE, Brinkley TE, Kanaya AM, Murphy RA, Simonsick EM, Wassel CL, Vermeer C, Kritchevsky SB; Health ABC Study.. Circulating Vitamin K Is Inversely Associated with Incident Cardiovascular Disease Risk among Those Treated for Hypertension in the Health, Aging, and Body Composition Study (Health ABC). J Nutr. 2017 May;147(5):888-895. doi: 10.3945/jn.117.249375. Epub 2017 Mar 29. PubMed PMID: 28356433.
2: Rivosecchi RM, Kane-Gill SL, Garavaglia J, MacLasco A, Johnson H. The effectiveness of intravenous vitamin K in correcting cirrhosis-associated coagulopathy. Int J Pharm Pract. 2017 Feb 17. doi: 10.1111/ijpp.12355. [Epub ahead of print] PubMed PMID: 28211589.
3: Nannapaneni NK, Jalalpure SS, Muppavarapu R, Sirigiri SK. A sensitive and rapid UFLC-APCI-MS/MS bioanalytical method for quantification of endogenous and exogenous Vitamin K1 isomers in human plasma: Development, validation and first application to a pharmacokinetic study. Talanta. 2017 Mar 1;164:233-243. doi: 10.1016/j.talanta.2016.11.056. Epub 2016 Nov 25. PubMed PMID: 28107923.
4: March KL, Patel KS, Twilla JD. Attempted Suicide by Massive Warfarin Ingestion Conservatively Managed Using Phytonadione. Case Rep Hematol. 2016;2016:7095251. doi: 10.1155/2016/7095251. Epub 2016 Dec 4. PubMed PMID: 28044113; PubMed Central PMCID: PMC5164890.
5: Long J, Peng X, Luo Y, Sun Y, Lin G, Wang Y, Qiu Z. Treatment of a long-acting anticoagulant rodenticide poisoning cohort with vitamin K1 during the maintenance period. Medicine (Baltimore). 2016 Dec;95(51):e5461. doi: 10.1097/MD.0000000000005461. PubMed PMID: 28002326; PubMed Central PMCID: PMC5181810.
6: Lee H, Lee J, Choi K, Kim B. Development of isotope dilution-liquid chromatography/tandem mass spectrometry for the accurate determination of trans- and cis-vitamin K(1) isomers in infant formula. Food Chem. 2017 Apr 15;221:729-736. doi: 10.1016/j.foodchem.2016.11.112. Epub 2016 Nov 22. PubMed PMID: 27979265.
7: Wu YC, Chen CM, Kuo CJ, Lee JJ, Chen PC, Chang YC, Chen TH. Prevalence and molecular characterization of Clostridium difficile isolates from a pig slaughterhouse, pork, and humans in Taiwan. Int J Food Microbiol. 2017 Feb 2;242:37-44. doi: 10.1016/j.ijfoodmicro.2016.11.010. Epub 2016 Nov 12. PubMed PMID: 27870984.
8: Farley TM, Andreas EM. Reversal of anticoagulation with four-factor prothrombin complex concentrate without concurrent vitamin K (phytonadione) for urgent surgery in a patient at moderate-to-high risk for thromboembolism. BMJ Case Rep. 2016 Oct 27;2016. pii: bcr2016217092. doi: 10.1136/bcr-2016-217092. PubMed PMID: 27789547.
9: Sussmann RA, de Moraes MM, Cebrián-Torrejón G, Porta EO, Doménech-Carbó A, Yamaguchi LF, Katzin AM, Kato MJ. Stabilization and detection of hydrophylloquinone as di-O-methyl derivative. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Oct 15;1033-1034:368-71. doi: 10.1016/j.jchromb.2016.09.011. Epub 2016 Sep 8. PubMed PMID: 27631574.
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